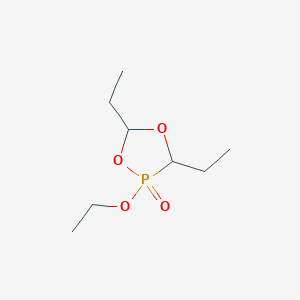
1-(3,3-Dimethyl-2-methylidenebutoxy)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-Dimethyl-2-methylidenebutoxy)-4-methylbenzene is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with a 3,3-dimethyl-2-methylidenebutoxy group and a methyl group
Preparation Methods
The synthesis of 1-(3,3-Dimethyl-2-methylidenebutoxy)-4-methylbenzene typically involves several steps. One common method includes the alkylation of 4-methylphenol with 3,3-dimethyl-2-methylidenebutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3,3-Dimethyl-2-methylidenebutoxy)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens or nitro groups under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,3-Dimethyl-2-methylidenebutoxy)-4-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3,3-Dimethyl-2-methylidenebutoxy)-4-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes
Comparison with Similar Compounds
1-(3,3-Dimethyl-2-methylidenebutoxy)-4-methylbenzene can be compared with similar compounds such as:
1-(3,3-Dimethyl-2-methylidenebutoxy)-4-methoxybenzene: This compound has a methoxy group instead of a methyl group, leading to different chemical properties and reactivity.
1-(3,3-Dimethyl-2-methylidenebutoxy)-4-chlorobenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
112112-12-6 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-(3,3-dimethyl-2-methylidenebutoxy)-4-methylbenzene |
InChI |
InChI=1S/C14H20O/c1-11-6-8-13(9-7-11)15-10-12(2)14(3,4)5/h6-9H,2,10H2,1,3-5H3 |
InChI Key |
QQACQXRKEHWAGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


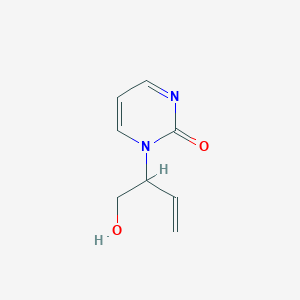

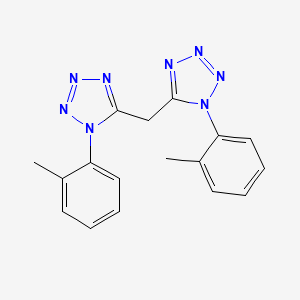
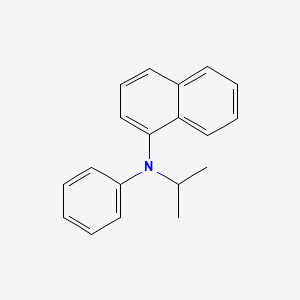
![1H-Imidazo[2,1-d][1,2,5]dithiazepine, hexahydro-6,6,9,9-tetramethyl-](/img/structure/B14318283.png)

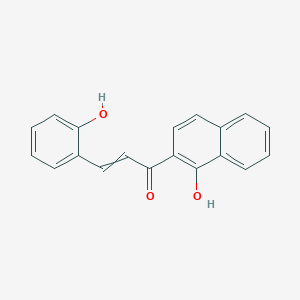


![Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride](/img/structure/B14318325.png)
![9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL](/img/structure/B14318336.png)
![5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14318343.png)
